molecular formula C9H10O B049846 Allyl phenyl ether CAS No. 1746-13-0

Allyl phenyl ether

Cat. No. B049846
Key on ui cas rn: 1746-13-0
M. Wt: 134.17 g/mol
InChI Key: POSICDHOUBKJKP-UHFFFAOYSA-N
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Patent
US09249106B2

Procedure details

94 g phenol (1 mol), 155 g anhydrous potassium carbonate (1.2 mol) and 300 mL acetone were added to a three-necked bottle, and stirred at 50° C. for 10 minutes. 107 g 3-bromopropylene (0.9 mol) was added dropwise, then the mixture was refluxed for 2 hours. After acetone was evaporated under reduced pressure, water was added to the residual solution and a solid was isolated. After sucked filtration, 108 g solid was obtained. Yield: 90.1%. MS: 135 (M+1).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Name
Yield
90.1%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][CH:16]=[CH2:17]>CC(C)=O>[CH2:17]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH:16]=[CH2:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
155 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
BrCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After acetone was evaporated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residual solution
CUSTOM
Type
CUSTOM
Details
a solid was isolated
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09249106B2

Procedure details

94 g phenol (1 mol), 155 g anhydrous potassium carbonate (1.2 mol) and 300 mL acetone were added to a three-necked bottle, and stirred at 50° C. for 10 minutes. 107 g 3-bromopropylene (0.9 mol) was added dropwise, then the mixture was refluxed for 2 hours. After acetone was evaporated under reduced pressure, water was added to the residual solution and a solid was isolated. After sucked filtration, 108 g solid was obtained. Yield: 90.1%. MS: 135 (M+1).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Name
Yield
90.1%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][CH:16]=[CH2:17]>CC(C)=O>[CH2:17]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH:16]=[CH2:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
155 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
BrCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After acetone was evaporated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residual solution
CUSTOM
Type
CUSTOM
Details
a solid was isolated
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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